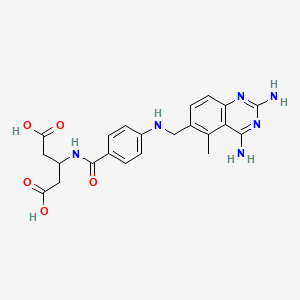
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are well-known for their adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, and an acetoxy group, which is an ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Ring: Starting with a suitable precursor, such as a pyrrole derivative, the indolizine ring can be formed through cyclization reactions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride.
Formation of the Cyanoacrylate Moiety: The final step involves the formation of the cyanoacrylate group, which can be achieved through Knoevenagel condensation reactions using malononitrile and ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacrylates often involve large-scale batch or continuous processes. These methods typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolizine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for use in drug delivery systems and tissue adhesives.
Industry: Utilized in the formulation of high-performance adhesives and coatings.
作用機序
The mechanism of action of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group is highly reactive and can rapidly polymerize in the presence of moisture, forming a strong adhesive bond. The indolizine ring and acetoxy group may also contribute to the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Methyl 2-cyanoacrylate: Commonly used in superglues and medical adhesives.
Ethyl 2-cyanoacrylate: Similar to methyl 2-cyanoacrylate but with slightly different physical properties.
Butyl cyanoacrylate: Used in medical applications for wound closure and surgical adhesives.
Uniqueness
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is unique due to the presence of the indolizine ring and acetoxy group, which may impart specific chemical and physical properties not found in simpler cyanoacrylates
特性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
ethyl (E)-3-(2-acetyloxy-3-methylindolizin-1-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)13(10-18)9-14-15-7-5-6-8-19(15)11(2)16(14)23-12(3)20/h5-9H,4H2,1-3H3/b13-9+ |
InChIキー |
BZSFVQSDTOJOTF-UKTHLTGXSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=C2C=CC=CN2C(=C1OC(=O)C)C)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=C2C=CC=CN2C(=C1OC(=O)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


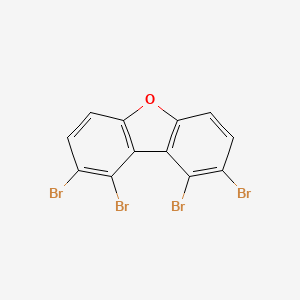

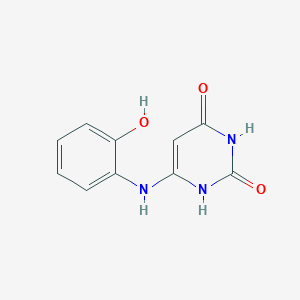
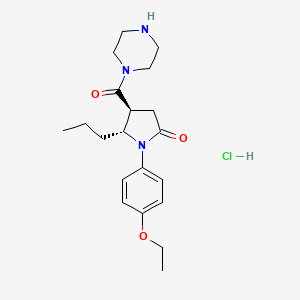
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
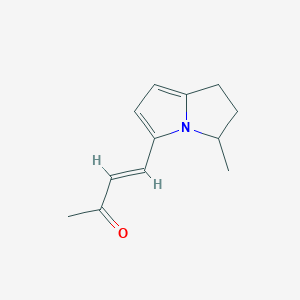

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
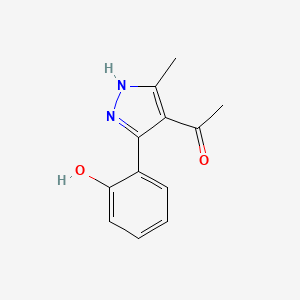
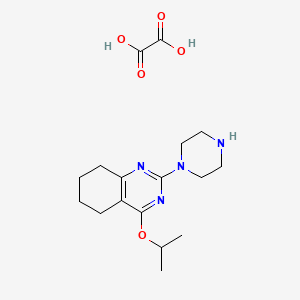
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
